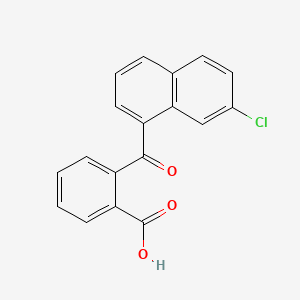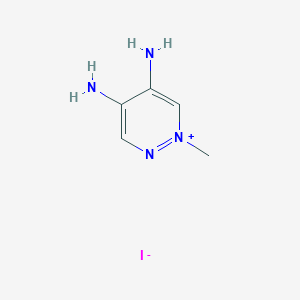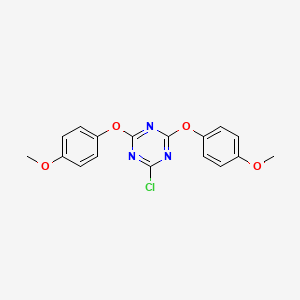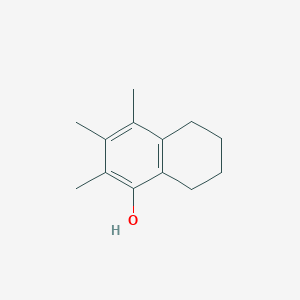
4-Cyano-1-dodecylpyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-1-dodecylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C18H29BrN2. This compound is part of the pyridinium salts family, known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a cyano group and a long dodecyl chain in its structure imparts unique properties to this compound, making it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-dodecylpyridin-1-ium bromide typically involves the quaternization of 4-cyanopyridine with 1-bromododecane. The reaction is carried out in a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization from methanol or ethanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows a similar route but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity starting materials and solvents ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-1-dodecylpyridin-1-ium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. These reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Oxidation products may include carboxylic acids, aldehydes, or ketones, depending on the reaction conditions.
Reduction: Reduced derivatives of the compound, such as primary or secondary amines, are typically formed.
Substitution: Substituted pyridinium salts, such as 4-cyano-1-dodecylpyridin-1-ium chloride or iodide, are the major products.
Applications De Recherche Scientifique
4-Cyano-1-dodecylpyridin-1-ium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of 4-Cyano-1-dodecylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group may also interact with specific molecular targets, modulating their activity and contributing to the compound’s antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecylpyridin-1-ium bromide: Lacks the cyano group, resulting in different chemical and biological properties.
4-Cyano-1-methylpyridin-1-ium bromide: Contains a shorter alkyl chain, affecting its solubility and interaction with biological membranes.
1-Tetradecylpyridin-1-ium bromide: Has a longer alkyl chain, which may enhance its surfactant properties but alter its biological activity.
Uniqueness
4-Cyano-1-dodecylpyridin-1-ium bromide is unique due to the presence of both the cyano group and the dodecyl chain. This combination imparts specific properties, such as enhanced antimicrobial activity and the ability to act as a phase transfer catalyst. The compound’s structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
Propriétés
Numéro CAS |
59435-94-8 |
|---|---|
Formule moléculaire |
C18H29BrN2 |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
1-dodecylpyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C18H29N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-20-15-12-18(17-19)13-16-20;/h12-13,15-16H,2-11,14H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UNDSVCXCIGINBU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)

![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)

![6,6'-[Ethane-1,2-diylbis(azanediyleth-1-yl-1-ylidene)]bis(4-methylcyclohexa-2,4-dien-1-one)](/img/structure/B14595759.png)


![1H-Indole, 1-[5-(2-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14595784.png)


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
